molecular formula C13H15NO5 B1366048 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid CAS No. 29936-96-7

4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid

Cat. No.: B1366048
CAS No.: 29936-96-7
M. Wt: 265.26 g/mol
InChI Key: VUDMMHFGDHPFSK-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic nomenclature of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The official IUPAC designation is 4-[2-(4-morpholinyl)-2-oxoethoxy]benzoic acid, which accurately reflects the positional relationships between the constituent structural elements. This nomenclature system precisely identifies the para-substitution pattern on the benzoic acid ring, where the substituent is located at the 4-position relative to the carboxylic acid functional group.

The compound bears the Chemical Abstracts Service registry number 29936-96-7, providing unambiguous identification within chemical databases and regulatory frameworks. The molecular descriptor language representation utilizes the Simplified Molecular Input Line Entry System notation: O=C(O)C1=CC=C(OCC(N2CCOCC2)=O)C=C1, which encodes the complete structural information in a linear format suitable for computational analysis. Additionally, the International Chemical Identifier provides standardized representation as 1S/C13H15NO5/c15-12(14-5-7-18-8-6-14)9-19-11-3-1-10(2-4-11)13(16)17/h1-4H,5-9H2,(H,16,17), enabling precise structural communication across different software platforms and databases.

The systematic naming also recognizes alternative nomenclature forms found in chemical literature, including 4-(2-morpholino-2-oxoethoxy)benzoic acid and benzoic acid, 4-[2-(4-morpholinyl)-2-oxoethoxy]-, which maintain equivalent structural meaning while reflecting different naming conventions. The Beilstein registry identifier MFCD05039658 provides additional cataloging reference for this compound within comprehensive chemical databases.

Table 1: Chemical Identification Parameters

Parameter Value Reference
IUPAC Name 4-[2-(4-morpholinyl)-2-oxoethoxy]benzoic acid
Chemical Abstracts Service Number 29936-96-7
Molecular Formula C₁₃H₁₅NO₅
Molecular Weight 265.26 g/mol
Simplified Molecular Input Line Entry System O=C(O)C1=CC=C(OCC(N2CCOCC2)=O)C=C1
International Chemical Identifier Key VUDMMHFGDHPFSK-UHFFFAOYSA-N

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits considerable complexity arising from the presence of multiple rotatable bonds and the inherent flexibility of the morpholine heterocycle. Computational analysis reveals that the compound possesses several conformationally active regions, particularly around the ether linkage connecting the benzoic acid moiety to the morpholine-containing side chain. The morpholine ring typically adopts a chair conformation, consistent with established conformational preferences for six-membered heterocycles containing oxygen and nitrogen heteroatoms.

The benzoic acid core maintains planarity characteristic of aromatic carboxylic acids, with the carboxyl group exhibiting typical bond lengths for carbon-oxygen double bonds and carbon-oxygen single bonds. Computational modeling suggests that the carbonyl carbon of the carboxylic acid group forms bonds with characteristic lengths, while the ether oxygen connecting to the ethoxy linker introduces conformational freedom that significantly influences the overall molecular geometry. The presence of the morpholine amide functionality creates additional conformational constraints through partial double-bond character in the carbon-nitrogen bond.

Dihedral angle analysis indicates that rotation around the ether linkage represents a primary source of conformational variability, with energy barriers corresponding to typical alkyl ether rotational profiles. The morpholine ring orientation relative to the benzoic acid plane can adopt multiple stable conformations, each characterized by distinct energy minima separated by rotational barriers of moderate height. These conformational characteristics have important implications for the compound's interaction with other molecules and its behavior in solution and solid phases.

The ethoxy linker portion of the molecule provides significant flexibility, allowing the morpholine substituent to adopt various spatial orientations relative to the aromatic ring system. This conformational freedom results from the presence of multiple single bonds that permit rotation, creating a complex potential energy surface with multiple local minima. The overall molecular geometry reflects a balance between steric interactions, electronic effects, and hydrogen bonding capabilities of the various functional groups.

Table 2: Predicted Geometric Parameters

Structural Feature Expected Range Conformational Impact
Morpholine Ring Conformation Chair form predominant Low energy barrier for ring flipping
Benzoic Acid Planarity Aromatic ring coplanar with carboxyl Minimal deviation from planarity
Ether Linkage Flexibility Multiple rotational states Primary source of conformational diversity
Amide Bond Character Partial double bond Restricted rotation around carbon-nitrogen

Crystallographic Characterization and Solid-State Properties

Crystallographic analysis of this compound provides fundamental insights into its solid-state organization and intermolecular interactions. While specific crystallographic data for this compound were not directly available in the literature surveyed, analysis of related morpholine-containing benzoic acid derivatives suggests probable packing arrangements and hydrogen bonding patterns. The presence of carboxylic acid functionality typically leads to strong hydrogen bonding interactions that dominate crystal packing arrangements, often resulting in dimeric associations through carboxylic acid hydrogen bonds.

The morpholine heterocycle introduces additional opportunities for hydrogen bonding through its nitrogen atom, which can serve as both hydrogen bond acceptor and donor depending on protonation state and local environment. Crystal structures of related compounds demonstrate that morpholine rings tend to adopt conformations that optimize intermolecular interactions while minimizing steric conflicts. The ether linkage provides conformational flexibility that allows optimization of packing arrangements without introducing significant strain energy.

Solid-state properties of morpholine-containing aromatic compounds typically reflect the influence of multiple intermolecular interaction types, including hydrogen bonding, aromatic stacking interactions, and dipole-dipole interactions. The carboxylic acid group serves as a primary structure-directing element, frequently forming characteristic hydrogen-bonded networks that provide structural stability. The morpholine ring system contributes additional stabilization through secondary interactions that complement the primary hydrogen bonding patterns.

The crystal density and packing efficiency reflect the effectiveness of intermolecular interactions in organizing molecules within the crystal lattice. Related compounds in this structural class typically exhibit moderate to high packing densities, suggesting efficient space utilization facilitated by complementary molecular shapes and favorable intermolecular interactions. The presence of both hydrophilic and hydrophobic regions within the molecule creates opportunities for amphiphilic packing arrangements that maximize favorable contacts while minimizing unfavorable interactions.

Table 3: Solid-State Characteristics Based on Related Compounds

Property Expected Behavior Structural Basis
Hydrogen Bonding Strong carboxylic acid dimers Carboxyl functionality
Crystal Packing Moderate to high density Efficient molecular complementarity
Thermal Stability Stable under ambient conditions Multiple intermolecular interactions
Polymorphism Potential Possible multiple forms Conformational flexibility

Thermodynamic Parameters and Phase Behavior

The thermodynamic properties of this compound reflect its complex molecular structure and the various intermolecular interactions that characterize its behavior in different phases. The compound's molecular weight of 265.26 grams per mole places it in a size range where both enthalpic and entropic contributions to thermodynamic properties become significant. The presence of multiple functional groups, including carboxylic acid, ether, amide, and morpholine functionalities, creates a complex landscape of intramolecular and intermolecular interactions that influence phase behavior.

Solubility characteristics demonstrate the compound's amphiphilic nature, with the carboxylic acid group providing hydrophilic character while the aromatic ring and morpholine substituent contribute hydrophobic interactions. The compound exhibits enhanced water solubility compared to simple benzoic acid derivatives due to the additional polar functional groups present in the morpholine-containing side chain. This solubility profile suggests favorable interactions with polar solvents while maintaining limited solubility in nonpolar media.

Thermal behavior analysis indicates that the compound likely exhibits typical thermal stability for morpholine-containing aromatic acids, with decomposition temperatures well above normal handling and storage conditions. The multiple hydrogen bonding sites provide thermal stability through cooperative intermolecular interactions that resist thermal disruption. Phase transitions reflect the complex interplay between molecular mobility, intermolecular interactions, and conformational flexibility inherent in the molecular structure.

The vapor pressure characteristics suggest low volatility consistent with the molecular weight and extensive hydrogen bonding capability. This low volatility profile has important implications for handling, storage, and purification procedures, indicating that the compound will remain predominantly in condensed phases under normal laboratory conditions. The thermodynamic stability reflects the favorable balance between intramolecular bonding and intermolecular interactions that characterize this structural class.

Table 4: Thermodynamic Property Estimates

Parameter Estimated Value/Behavior Basis for Estimation
Melting Point Moderate to high range Hydrogen bonding stabilization
Solubility in Water Enhanced compared to simple benzoic acids Polar functional groups
Thermal Stability Stable under ambient conditions Multiple stabilizing interactions
Vapor Pressure Low at standard conditions Molecular weight and hydrogen bonding

Properties

IUPAC Name

4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c15-12(14-5-7-18-8-6-14)9-19-11-3-1-10(2-4-11)13(16)17/h1-4H,5-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDMMHFGDHPFSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)COC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406372
Record name 4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29936-96-7
Record name 4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 2-chloro-N-(4-morpholinyl)acetamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-hydroxybenzoic acid attacks the chloroacetamide, forming the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Organic Chemistry

The compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of various derivatives, including sulfonamides and esters, which are crucial for developing new chemical entities.

Biological Studies

4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid has been investigated as a biochemical probe or inhibitor in enzymatic studies. Its structure allows it to interact with biological macromolecules, potentially modulating enzyme activity or receptor function.

Medicinal Chemistry

Research has explored its therapeutic properties, particularly its anti-inflammatory and anticancer activities. The compound's ability to inhibit specific enzymes makes it a candidate for drug development targeting diseases such as cancer and inflammatory disorders.

Industrial Applications

In industry, this compound is utilized in the development of specialty chemicals and materials with tailored properties, contributing to advancements in material science.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

These results indicate significant antimicrobial potential, particularly against clinically relevant pathogens.

Case Study 2: Anticancer Activity

In vitro studies on MCF-7 breast cancer cells demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability:

Treatment Concentration (µM)% Cell Viability
0100
575
1050
1530

Flow cytometry analysis revealed an increase in apoptosis among treated cells, suggesting that the compound may induce programmed cell death effectively.

Mechanism of Action

The mechanism of action of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The benzoic acid moiety may contribute to the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its ability to interact with and modulate biological targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Ring Variations

a) Azetidinone Derivatives (e.g., SS3: 4-(3-Chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic Acid)
  • Structural Differences: Replaces the morpholine-oxoethoxy group with a four-membered β-lactam (azetidinone) ring and a chloro substituent.
  • The chloro group introduces electrophilicity, which may improve antimicrobial activity .
  • Synthesis : Involves cyclization with chloroacetyl chloride and triethylamine .
b) Thiazolidinone Derivatives (e.g., SS4: 4-(2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)-benzoic Acid)
  • Structural Differences: Substitutes morpholine with a thiazolidinone ring (containing sulfur) and a dimethylaminophenyl group.
  • Impact: Sulfur enhances lipophilicity and metal-binding capacity. Dimethylamino group increases basicity, altering pharmacokinetics .
c) Morpholin-4-yl(thioxo)acetyl Derivatives (e.g., 2k: 4-{[Morpholin-4-yl(thioxo)acetyl]amino}benzoic Acid)
  • Structural Differences: Replaces the oxoethoxy linker with a thioxoacetyl-amino group.
  • Impact :
    • Thioxo (C=S) group increases hydrogen bond acceptor strength and may improve enzyme inhibition (e.g., proteasome phosphatases) .

Linker Modifications

a) 4-(2-Aminoethoxy)benzoic Acid
  • Structural Differences : Lacks the morpholine and oxo groups.
  • Primary amine enables conjugation with carbonyl groups .
b) 4-(Cyclooctylamino-oxohexanoyloxy)benzoic Acid (Compound 12 in )
  • Structural Differences: Features a cyclooctylamino group and a longer hexanoyl chain.
  • Impact :
    • Increased lipophilicity enhances membrane permeability but may reduce aqueous solubility.
    • Cyclooctyl group introduces conformational rigidity .

Functional Group Replacements

a) Semicarbazide/Thiosemicarbazide Derivatives (e.g., 4-[(Phenylcarbamothioyl)amino]benzoic Acid)
  • Structural Differences : Replaces the morpholine-oxoethoxy group with a thiourea moiety.
  • Impact :
    • Thiourea enhances metal chelation and antioxidant activity.
    • Reported insecticidal activity (LC₅₀ values for Spodoptera littoralis) .
b) 4-Formylbenzoic Acid Derivatives
  • Structural Differences : Substitutes the entire side chain with formyl groups.
  • Impact :
    • Aldehyde functionality enables Schiff base formation, useful in polymer chemistry .

Physicochemical and Spectral Properties

Compound Molecular Weight Melting Point (°C) Key Functional Groups Notable Spectral Features
4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid 309.3 g/mol Not reported Benzoic acid, morpholine, ketone IR: ~1700 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-O-C)
SS3 (Azetidinone) 361.8 g/mol Not reported β-lactam, chloro, hydroxyl UV: λmax ~267–341 nm (aromatic transitions)
SS4 (Thiazolidinone) 396.5 g/mol 238–240°C Thiazolidinone, dimethylamino ¹H NMR: δ 7.4–7.8 (aromatic), δ 3.1 (N-CH₃)
2k (Thioxoacetyl) 336.4 g/mol 237–238°C Thioxo, morpholine ¹³C NMR: δ 195 ppm (C=S)

Biological Activity

4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid (CAS Number: 29936-96-7) is an organic compound that combines a benzoic acid core with a morpholine ring connected via an ethoxy linker. This structural configuration suggests potential biological activities, including enzyme inhibition and receptor modulation. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula: C13H15NO5
  • Molecular Weight: 265.27 g/mol
  • Structure: The compound features a benzoic acid moiety, a morpholine ring, and an oxoethoxy group, which contribute to its biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties :
    • The compound has demonstrated effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent.
  • Anti-inflammatory Effects :
    • Studies suggest that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory conditions.
  • Enzyme Inhibition :
    • The compound has been investigated for its ability to inhibit specific enzymes, including poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. This inhibition is particularly relevant in cancer therapy, especially for BRCA-deficient tumors .

The mechanism of action involves the compound's interaction with specific molecular targets:

  • Enzyme Binding : The morpholine ring and oxoethoxy linkage facilitate binding to active sites on enzymes, inhibiting their activity or modulating receptor functions.
  • Signal Transduction Modulation : It may alter metabolic processes by modulating signal transduction pathways, influencing cellular responses to various stimuli.

Case Study 1: Inhibition of PARP Activity

A study focused on the synthesis and evaluation of derivatives of this compound highlighted its potency in inhibiting PARP activity. The compound exhibited IC50 values ranging from 0.079 to 0.718 μM in various assays, demonstrating selective cytotoxicity in BRCA2-deficient cell lines .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting its potential application as an antimicrobial agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against certain bacterial strains
Anti-inflammatoryPotential to reduce inflammation
Enzyme InhibitionInhibits PARP with IC50 values from 0.079 to 0.718 μM

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling morpholine derivatives with a benzoic acid scaffold via a two-step process:

Etherification : React 4-hydroxybenzoic acid with 2-chloroacetyl chloride to introduce the oxoethoxy group under basic conditions (e.g., NaHCO₃, THF, 0–5°C) .

Morpholine Conjugation : Substitute the chloro group with morpholine using nucleophilic substitution (e.g., refluxing in acetonitrile with K₂CO₃ for 12–24 hours) .

  • Key Considerations : Temperature control during etherification minimizes side reactions (e.g., hydrolysis). Solvent polarity affects nucleophilicity of morpholine; polar aprotic solvents like DMF enhance reaction rates. Yields range from 60–85%, with impurities often arising from incomplete substitution or oxidation of the morpholine ring .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The morpholine ring protons appear as a multiplet at δ 3.5–3.7 ppm, while the oxoethoxy group’s carbonyl carbon resonates near δ 168 ppm. Aromatic protons from the benzoic acid moiety show splitting patterns consistent with para-substitution .
  • FT-IR : Stretching vibrations at ~1700 cm⁻¹ (C=O of benzoic acid) and ~1650 cm⁻¹ (amide C=O from morpholine) confirm functional groups .
  • X-ray Crystallography : Resolves spatial arrangement, such as dihedral angles between the morpholine ring and benzoic acid plane (e.g., 45–60°), critical for understanding steric effects in derivatives .

Advanced Research Questions

Q. How does the morpholine moiety influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : The morpholine’s electron-donating nitrogen enhances the electrophilicity of the adjacent carbonyl group, facilitating nucleophilic attack. For example:

  • Mechanistic Insight : In reactions with amines, the morpholine-oxygen stabilizes the tetrahedral intermediate via hydrogen bonding, as shown in DFT calculations (activation energy reduction by ~10 kcal/mol) .
  • Experimental Validation : Kinetic studies (e.g., pseudo-first-order conditions) reveal rate constants 2–3× higher for morpholine-containing derivatives compared to non-cyclic amides .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., enzyme inhibition vs. no activity)?

  • Methodological Answer : Discrepancies often stem from assay conditions:

  • pH Effects : The benzoic acid group’s ionization state (pKa ~4.2) affects binding to targets like COX-2. Activity is maximized at pH 6.5–7.0, where the carboxylate form predominates .
  • Solubility Optimization : Use co-solvents (e.g., DMSO:PBS mixtures ≤1%) to prevent aggregation in cell-based assays. Dynamic light scattering (DLS) can confirm monodisperse solutions .
  • Control Experiments : Include structurally analogous compounds (e.g., morpholine-free analogs) to isolate the pharmacophore’s contribution .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., PI3Kγ). The morpholine oxygen forms hydrogen bonds with Asp841 (ΔG ≈ -9.2 kcal/mol), while the benzoic acid group interacts with Lys833 via salt bridges .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding, validated by experimental IC₅₀ values .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid
Reactant of Route 2
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4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid

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